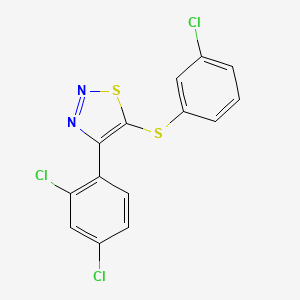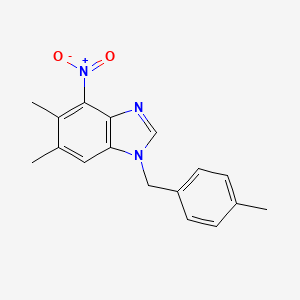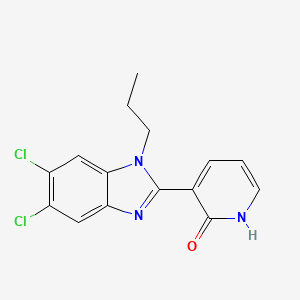![molecular formula C12H10N4S B3035797 4-(烯丙硫基)[1,2,4]三唑并[4,3-a]喹喔啉 CAS No. 338420-34-1](/img/structure/B3035797.png)
4-(烯丙硫基)[1,2,4]三唑并[4,3-a]喹喔啉
描述
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound with a fused triazoloquinoxaline ring system. It contains an allylsulfanyl group attached to the triazolo ring. The compound’s structure combines features of both triazoles and quinoxalines, making it intriguing for medicinal chemistry research .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution. Specifically, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with various amines and triazole-2-thiol to yield novel derivatives. These derivatives were designed as potential antiviral and antimicrobial agents .
Molecular Structure Analysis
The molecular formula of 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is C₁₂H₁₀N₄S , with an average mass of 242.300 Da . The compound’s monoisotopic mass is 242.062622 Da .
Chemical Reactions Analysis
The compound exhibits interesting chemical behavior. Notably, it potently intercalates DNA, showing affinity comparable to that of doxorubicin. Some synthesized derivatives also demonstrated antibacterial and antifungal activities , suggesting potential applications in drug development.
科学研究应用
Antiviral Activity
The compound has been synthesized as a potential antiviral agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Antimicrobial Activity
The compound has shown promising antimicrobial activities. It has been found to exhibit antibacterial and/or antifungal activities . The greatest antibacterial activity among the [1,2,4]triazolo[4,3-a]quinoxaline compounds was found for 4d, and 6c which showed strong in vitro activity against S. aureus and E. coli, respectively .
Anticancer Activity
Many shreds of evidence have recently correlated A2B receptor antagonism with anticancer activity . The results of cytotoxic evaluation of these compounds showed six promising active derivatives with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB-231 cell line .
DNA Intercalation
In view of their DNA intercalation activities as anticancer agents, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
A2B Receptor Antagonism
The compound has been designed and synthesized as a potential A2B receptor antagonist . Molecular docking studies were performed to predict their binding affinity toward the homology model of A2B receptor as a proposed mode of their cytotoxic activity .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents .
安全和危害
作用机制
Target of Action
The primary target of 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions . The A2B receptor is expressed in human microvascular endothelial cells, where it regulates angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor .
Mode of Action
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, the A2B receptor, by binding to it . This binding affinity is predicted through molecular docking . The compound targets nine non-conserved amino acid residues, namely Asn273, Leu81, Lys170, Val256, Ala271, Asn266, Lys269, Lys267, and Val250 .
Biochemical Pathways
The compound’s interaction with the A2B receptor affects the adenosine signaling pathway . This pathway is associated with the cumulative level of adenosine, which is a metabolite of intracellular and extracellular ADP and ATP . The compound also affects the VEGFR-2 signaling pathway , which is critically involved in cancer angiogenesis .
Result of Action
The compound’s action results in anticancer activity . It has been correlated with A2B receptor antagonism . The compound shows cytotoxic activity with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . It also exhibits potent DNA intercalation .
属性
IUPAC Name |
4-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-7-17-12-11-15-13-8-16(11)10-6-4-3-5-9(10)14-12/h2-6,8H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFIACXFKDDCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N3C1=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208182 | |
| Record name | 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338420-34-1 | |
| Record name | 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Chlorophenyl)methylsulfinyl]-4-(2,4-dichlorophenyl)thiadiazole](/img/structure/B3035716.png)

![5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3035719.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1,3-dioxolan-2-yl)-1H-indole](/img/structure/B3035721.png)
![Diethyl 2-hydroxy-6-[2-(1-methyl-4-piperidinylidene)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3035724.png)



![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035731.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile](/img/structure/B3035735.png)
![3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B3035736.png)
